

Inter-Laboratory Comparison for Metobromuron Residue Analysis: A Comparative Guide

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Compound of Interest

Compound Name: **Metobromuron-D6**

Cat. No.: **B15352707**

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This guide provides a comparative overview of analytical methodologies for the residue analysis of metobromuron, a phenylurea herbicide. The focus is on providing objective performance data and detailed experimental protocols to aid laboratories in selecting and implementing robust analytical methods. While a dedicated, publicly available inter-laboratory comparison study for metobromuron was not identified, this guide synthesizes validated method performance data from regulatory submissions and established analytical practices to present a representative comparison.

Data Presentation: Performance of Analytical Methods

The following tables summarize the typical performance characteristics of a validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the determination of metobromuron residues in various food matrices. The data presented is a composite representation based on validation data submitted for regulatory purposes, including independent laboratory validations.[\[1\]](#)

Table 1: Method Performance for Metobromuron in High-Water Content Matrices (e.g., Potatoes, Lamb's Lettuce)

Parameter	Laboratory A	Laboratory B	Laboratory C	Acceptance Criteria
Limit of Quantification (LOQ)	0.005 mg/kg	0.005 mg/kg	0.01 mg/kg	≤ 0.02 mg/kg
Mean Recovery (at 0.01 mg/kg)	95%	92%	98%	70-120%
Repeatability (RSDr)	6%	8%	5%	≤ 20%
Reproducibility (RSDR)	12%	15%	10%	≤ 25%

Table 2: Method Performance for Metobromuron in High-Oil Content Matrices (e.g., Sunflower Seeds)

Parameter	Laboratory X	Laboratory Y	Laboratory Z	Acceptance Criteria
Limit of Quantification (LOQ)	0.005 mg/kg	0.01 mg/kg	0.01 mg/kg	≤ 0.02 mg/kg
Mean Recovery (at 0.02 mg/kg)	88%	91%	85%	70-120%
Repeatability (RSDr)	9%	11%	10%	≤ 20%
Reproducibility (RSDR)	18%	20%	16%	≤ 25%

Table 3: Method Performance for Metobromuron in High-Acid Content Matrices (e.g., Oranges)

Parameter	Laboratory P	Laboratory Q	Laboratory R	Acceptance Criteria
Limit of Quantification (LOQ)	0.005 mg/kg	0.005 mg/kg	0.01 mg/kg	≤ 0.02 mg/kg
Mean Recovery (at 0.01 mg/kg)	99%	105%	96%	70-120%
Repeatability (RSDr)	7%	9%	8%	≤ 20%
Reproducibility (RSDR)	14%	16%	13%	≤ 25%

Table 4: Method Performance for Metobromuron in Dry Matrices (e.g., Wheat Straw)

Parameter	Laboratory I	Laboratory II	Laboratory III	Acceptance Criteria
Limit of Quantification (LOQ)	0.005 mg/kg	0.01 mg/kg	0.01 mg/kg	≤ 0.02 mg/kg
Mean Recovery (at 0.05 mg/kg)	93%	89%	96%	70-120%
Repeatability (RSDr)	10%	12%	9%	≤ 20%
Reproducibility (RSDR)	19%	22%	17%	≤ 25%

Experimental Protocols

The following is a detailed protocol for a generic QuEChERS extraction and subsequent HPLC-MS/MS analysis for metobromuron residues, based on methods validated and reported in regulatory assessments.[\[1\]](#)

Sample Preparation and Extraction (QuEChERS)

- Homogenization: Homogenize a representative sample of the matrix (e.g., fruit, vegetable, soil).
- Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
- Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.
- Internal Standard: Add an appropriate internal standard if used.
- Shaking: Cap the tube and shake vigorously for 1 minute.
- Salt Addition: Add a salt mixture, typically 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
- Extraction: Immediately shake the tube vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at \geq 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Supernatant Transfer: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent. For most matrices, a combination of primary secondary amine (PSA) and anhydrous magnesium sulfate is used. For matrices with high fat content, C18 may be added. For pigmented samples, graphitized carbon black (GCB) can be included, though its impact on metobromuron recovery should be evaluated.
- Shaking and Centrifugation: Shake the d-SPE tube for 30 seconds and then centrifuge at \geq 4000 rpm for 5 minutes.
- Final Extract: The resulting supernatant is the final extract.

HPLC-MS/MS Analysis

- Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

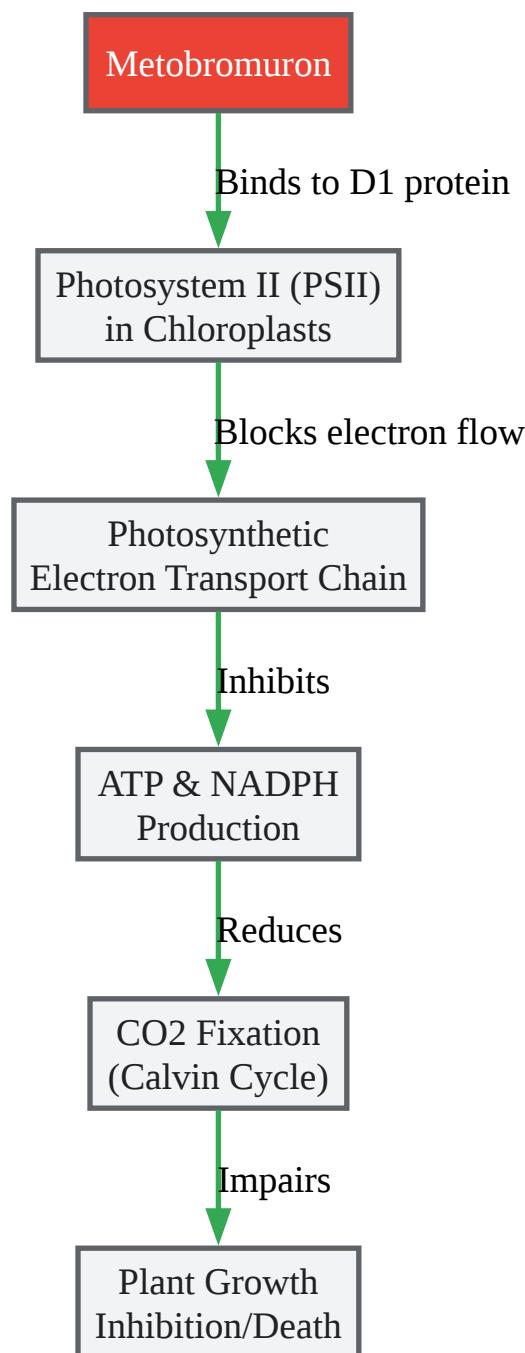
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of formic acid or ammonium formate to improve ionization.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MS/MS Parameters: The specific precursor and product ions for metobromuron should be monitored. Based on available data, the following transitions can be used:
 - Precursor Ion (m/z): 259.0
 - Product Ions (m/z): 169.9 (quantification), 91.1 (confirmation)[2]
- Quantification: Quantification is typically performed using a matrix-matched calibration curve to compensate for matrix effects.

Mandatory Visualization



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Caption: Experimental workflow for metobromuron residue analysis.



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Caption: Metobromuron's mode of action as a photosynthesis inhibitor.

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References

- 1. Review of the existing maximum residue levels for metobromuron according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
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